molecular formula C4H8N2OS B8794546 N-(2-amino-2-thioxoethyl)acetamide CAS No. 34329-66-3

N-(2-amino-2-thioxoethyl)acetamide

Cat. No.: B8794546
CAS No.: 34329-66-3
M. Wt: 132.19 g/mol
InChI Key: BOSZVWXMCNBHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-2-thioxoethyl)acetamide is a sulfur-containing acetamide derivative characterized by a thioxo (C=S) group and an amino (-NH2) group attached to the ethyl backbone of the acetamide framework. The thioxo group may confer unique electronic properties, influencing reactivity, hydrogen bonding, and interactions with biological targets such as enzymes or microbial systems. This compound’s synthesis likely involves reactions between 2-amino-2-thioethylamine and acetylating agents, analogous to methods described for other acetamides (e.g., ).

Properties

CAS No.

34329-66-3

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)acetamide

InChI

InChI=1S/C4H8N2OS/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7)

InChI Key

BOSZVWXMCNBHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Electronic Features

Compound Substituents/Functional Groups Key Structural Attributes Evidence Source
N-(2-Amino-2-thioxoethyl)acetamide -NH2, -C=S, -CO-NH- Thioxo group enhances electrophilicity; amino group enables hydrogen bonding -
N-(3-Acetyl-2-thienyl)acetamide () Acetyl-thiophene, -CO-NH- Aromatic thiophene ring stabilizes via conjugation; acetyl group increases lipophilicity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Dichlorophenyl, thiazole Chlorine atoms enhance electron withdrawal; thiazole enables π-stacking
N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () Quinazolinone, phenyl Rigid heterocyclic core improves target selectivity

Key Observations :

  • The thioxo group in this compound introduces a strong electron-withdrawing effect, comparable to chlorine substituents in and . This may influence crystal packing (e.g., intermolecular hydrogen bonds) and enzymatic interactions.
Enzyme Inhibition Potential
  • MAO/ChE Inhibitors : Acetamide derivatives with aromatic or heterocyclic substituents (e.g., triazole-benzothiazole hybrids in ) exhibit potent MAO-A/B and cholinesterase inhibition (IC50: 0.028 mM for MAO-A). The thioxo group in the target compound may mimic sulfur-containing inhibitors (e.g., thiazole in ), which engage in hydrophobic and hydrogen-bond interactions with enzyme active sites.
  • Anti-inflammatory Agents: Quinazolinone-linked acetamides () show moderate anti-inflammatory activity, suggesting that the amino-thioxo group could be optimized for similar applications if paired with a bioactive scaffold.
Antimicrobial and Antifungal Activity
  • Gram-positive Bacteria : Acetamides with benzothiazole-sulfonyl groups (e.g., compounds 47–50 in ) demonstrate strong antimicrobial activity due to sulfonyl and heterocyclic moieties. The thioxo group may offer analogous reactivity, though its smaller size could reduce steric hindrance.
  • Fungi : Nitro-substituted naphthofuran acetamides () highlight the role of electron-withdrawing groups in antifungal activity. The thioxo group’s electronegativity may similarly disrupt fungal membrane integrity.

Crystallographic and Physicochemical Properties

  • Crystal Packing: Trichloroacetamides () show meta-substituents significantly altering lattice constants (e.g., 3,5-dimethylphenyl derivative has two molecules per asymmetric unit). The amino-thioxo group may induce similar asymmetry, favoring hydrogen-bonded networks over van der Waals interactions.
  • Solubility: Hydroxyethyl-substituted acetamides () exhibit improved aqueous solubility due to polar groups. The amino-thioxo group’s polarity suggests comparable solubility, advantageous for drug formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.